![molecular formula C23H29N3O5 B2823439 Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-69-8](/img/structure/B2823439.png)
Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds involves various methods . For instance, one method involves the reduction of a precursor with Zn/AcOH to give an amine, which is then cyclized by reacting with urea to give the desired compound through the nucleophilic attack of the amino group of urea on the carbonyl ester of the precursor and a subsequent cyclocondensation process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines are known for their reactivity, especially with respect to the substituents linked to the ring carbon and nitrogen atoms . They have been used extensively in synthetic organic and medicinal chemistry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrimidine derivatives have been extensively studied for their chemical synthesis and structural analysis. For instance, Begum and Vasundhara (2009) described the preparation and crystal structure analysis of two reduced pyrimidine derivatives, highlighting the importance of structural elucidation in understanding the compound's chemical behavior and potential applications (Begum & Vasundhara, 2009).
Antiviral Activity
Research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogs of pyrimidine derivatives showed marked inhibitory activity against retrovirus replication in cell culture, demonstrating the potential of pyrimidine analogs in developing antiviral therapies (Hocková et al., 2003).
Anticancer Activity
The anticancer potential of pyrimidine derivatives is highlighted through the synthesis of novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives, which were evaluated for their antiproliferative effect on tumor cell lines, showing the promise of these compounds in cancer treatment (Gazivoda Kraljević et al., 2014).
Antimicrobial Activity
The study of pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activity further supports the versatile applications of pyrimidine compounds in addressing a range of microbial and cancer-related challenges (Shanmugasundaram et al., 2011).
Mecanismo De Acción
The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their potential uses . This could include the development of new synthetic methods, the exploration of their biological applications, and the investigation of their mechanism of action .
Propiedades
IUPAC Name |
2-methylpropyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-7-30-16-10-8-15(9-11-16)18-17(22(28)31-12-13(2)3)14(4)24-20-19(18)21(27)26(6)23(29)25(20)5/h8-11,13,18,24H,7,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOIGYCHTSZUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

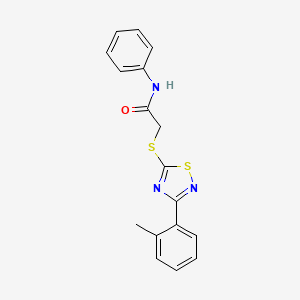
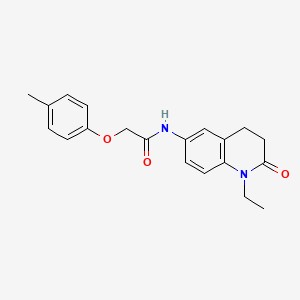
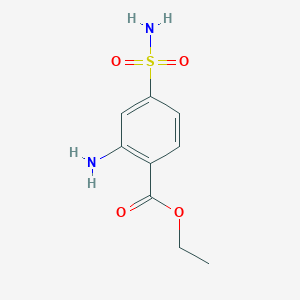

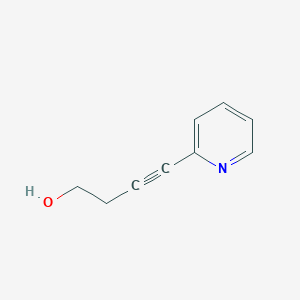
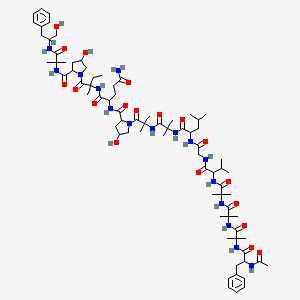
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2823367.png)

![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
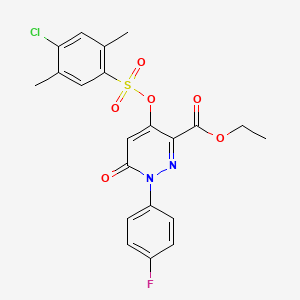

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)